6-Bromo-1-methyl-1H-indazol-5-amine
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Overview
Description
6-Bromo-1-methyl-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, with a bromine atom at the 6th position and a methyl group at the 1st position, has unique properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-1H-indazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, which employs oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic schemes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and the ability to produce the compound in good to excellent yields .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophilic substitution using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazoles.
Scientific Research Applications
6-Bromo-1-methyl-1H-indazol-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of catalysts, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Known for its anticancer and antiangiogenic activities.
1-Methyl-1H-indazol-5-amine: Shares a similar core structure but lacks the bromine atom, resulting in different chemical properties.
Uniqueness
6-Bromo-1-methyl-1H-indazol-5-amine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H8BrN3 |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
6-bromo-1-methylindazol-5-amine |
InChI |
InChI=1S/C8H8BrN3/c1-12-8-3-6(9)7(10)2-5(8)4-11-12/h2-4H,10H2,1H3 |
InChI Key |
XYHIAQOJNSIPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)N)Br |
Origin of Product |
United States |
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